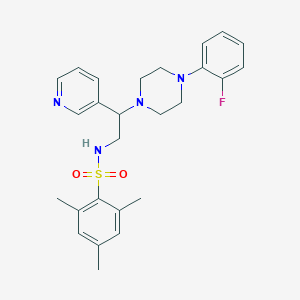
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H31FN4O2S and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C25H28FN5O2S, indicating a substantial molecular weight and a complex structure involving multiple functional groups. The presence of a piperazine ring and a sulfonamide moiety suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of cardiovascular effects and anti-virulence properties against specific pathogens.
Cardiovascular Effects
Research has shown that certain benzene sulfonamide derivatives can influence perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to assess these effects, revealing that derivatives such as 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
The results indicated that the tested compounds produced varying effects on perfusion pressure, with some derivatives showing a more pronounced decrease than others, suggesting a potential for therapeutic applications in cardiovascular conditions .
Anti-Virulence Activity
In addition to cardiovascular effects, this compound has been identified as an inhibitor of protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for its virulence. This inhibition disrupts signal transduction pathways in macrophages, potentially enhancing immune response against infections .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Calcium Channel Interaction : The compound may interact with calcium channels, influencing vascular resistance and perfusion pressure through modulation of calcium influx in vascular smooth muscle cells .
- Inhibition of Virulence Factors : By targeting PtpB, the compound interferes with crucial signaling pathways in pathogenic bacteria, thereby reducing their ability to evade host immune responses .
Case Studies
Several studies have documented the biological activities of related sulfonamide compounds:
- Cardiovascular Study : A study demonstrated that specific sulfonamide derivatives could significantly alter coronary resistance in isolated heart models, providing insights into their potential use as cardiovascular agents .
- Anti-Tuberculosis Research : Investigations into the anti-virulence properties of similar compounds have shown promising results in inhibiting Mycobacterium tuberculosis growth by disrupting key signaling pathways essential for bacterial survival and pathogenicity .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-19-15-20(2)26(21(3)16-19)34(32,33)29-18-25(22-7-6-10-28-17-22)31-13-11-30(12-14-31)24-9-5-4-8-23(24)27/h4-10,15-17,25,29H,11-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUFMBMFLAAPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














